![molecular formula C7H12O2 B2929078 (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol CAS No. 2138162-49-7](/img/structure/B2929078.png)
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
作用机制
Target of Action
The primary target of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
The compound acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor . It interacts with IRAK4, inhibiting its activity and thereby modulating the inflammatory response .
Biochemical Pathways
Upon tissue damage such as stroke or traumatic brain injury (TBI), the presence of damage-associated molecular patterns (DAMPs) initiates signaling through the IRAK4 pathway . The inhibition of IRAK4 by this compound can lead to a reduction in this feed-forward inflammatory loop .
Pharmacokinetics
The compound has excellent ADME properties . It is CNS-penetrant, which means it can cross the blood-brain barrier and exert its effects directly within the central nervous system . This property is crucial for its potential use in treating conditions like ischemic stroke .
Result of Action
The inhibition of IRAK4 by this compound can ultimately hinder the feed-forward inflammatory loop that can occur after tissue damage . This can potentially aid in patient recovery by reducing inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropane with formaldehyde in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
科学研究应用
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: Similar structure but with a different substitution pattern.
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine hydrochloride: Contains an amine group instead of a methanol group.
Uniqueness
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is unique due to its specific bicyclic structure and the presence of both an oxirane and a cyclopropane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
属性
IUPAC Name |
(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9-6/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPIDGDOIYMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2928998.png)
![N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2928999.png)
![3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2929000.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2929003.png)
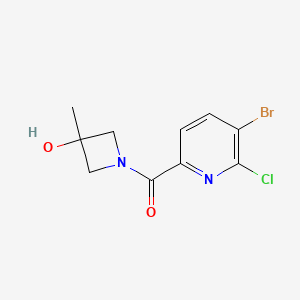
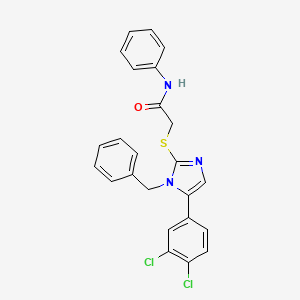
![tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2929009.png)
![3-(4-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929010.png)
![N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929011.png)
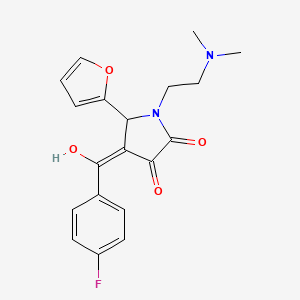
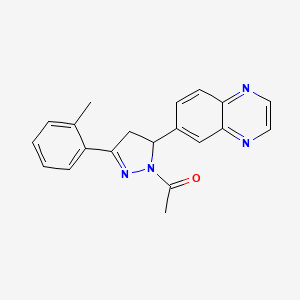
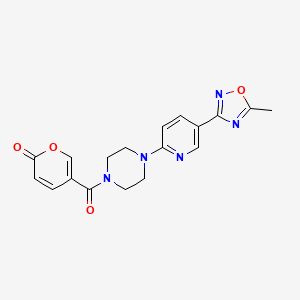
![N-(3-methylbutyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2929016.png)
